5-Hydroxymethylfluorescein diacetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H18O8 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[6'-acetyloxy-5-(hydroxymethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
InChI |
InChI=1S/C25H18O8/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(12-26)9-18(19)24(29)33-25/h3-11,26H,12H2,1-2H3 |
InChI Key |
WOTLWOAUPKWMRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)CO)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Isomer Chemistry of 5 Hydroxymethylfluorescein Diacetate
Precursor Synthesis and Derivatization Routes
The journey to obtaining pure 5-Hydroxymethylfluorescein Diacetate begins with the synthesis of its precursors and subsequent chemical modifications. This process is sequential, involving the creation of the core fluorescein (B123965) structure with a carboxylic acid handle, protection of the hydroxyl groups, and reduction of the carboxylic acid to the desired hydroxymethyl group.
Synthesis of Carboxyfluorescein Isomers
The foundational step in producing this compound is the synthesis of its carboxyfluorescein precursors. This is typically achieved through the condensation of resorcinol with 4-carboxyphthalic anhydride (also known as 1,2,4-benzenetricarboxylic anhydride). tamu.eduthieme-connect.com The reaction is generally carried out in the presence of a strong acid, such as methanesulfonic acid, which acts as both a catalyst and a solvent. tamu.eduthieme-connect.com
This reaction is not regioselective and results in a mixture of two structural isomers: 5-carboxyfluorescein and 6-carboxyfluorescein. tamu.edu The formation of these isomers occurs because the anhydride can react at either of the two non-equivalent carbonyl groups with the resorcinol molecules. The reaction typically yields an approximately 1:1 mixture of the 5- and 6-isomers. tamu.edu
| Reactants | Conditions | Products |
| Resorcinol | Methanesulfonic acid, 85 °C, 24 h | 5-Carboxyfluorescein |
| 4-Carboxyphthalic anhydride | 6-Carboxyfluorescein |
This table outlines the typical reactants and conditions for the synthesis of carboxyfluorescein isomers.
Acetylation Protocols for Fluorescein Hydroxyls
To prevent unwanted side reactions in the subsequent reduction step, the phenolic hydroxyl groups of the carboxyfluorescein isomers are protected. A common and effective method for this protection is acetylation. researchgate.net This reaction involves treating the mixture of 5- and 6-carboxyfluorescein with acetic anhydride, often in the presence of a base like pyridine, which acts as a catalyst and neutralizes the acetic acid byproduct. researchgate.netnih.gov
The acetylation process converts the hydroxyl groups into acetate (B1210297) esters, rendering them non-reactive to the conditions of the subsequent reduction. This step yields a mixture of 5-carboxyfluorescein diacetate and 6-carboxyfluorescein diacetate. The acetyl groups are advantageous due to their stability under various conditions and the relative ease with which they can be introduced. nih.gov
| Starting Material | Reagents | Product |
| 5(6)-Carboxyfluorescein | Acetic anhydride, Pyridine | 5(6)-Carboxyfluorescein diacetate |
This table summarizes the acetylation of carboxyfluorescein to protect the hydroxyl groups.
Reduction of Carboxylic Acid Moieties to Hydroxymethyl Groups
With the hydroxyl groups protected, the next step is the selective reduction of the carboxylic acid group on the benzene ring to a hydroxymethyl group. This transformation is a crucial step in forming the "hydroxymethylfluorescein" part of the target compound.
The reduction of the carboxyfluorescein diacetate mixture is carefully controlled to ensure that the ester protecting groups and the core xanthene structure remain intact. This process yields a mixture of the two regioisomers: this compound and 6-hydroxymethylfluorescein diacetate. The challenge then shifts to separating these closely related compounds.
Regioisomeric Separation and Purification Strategies
A significant challenge in the synthesis of this compound is the separation of the 5- and 6-regioisomers, which are produced concurrently. Due to their very similar physical and chemical properties, their separation requires specialized techniques.
Chromatographic Techniques for Isomer Resolution
Chromatography is a powerful tool for the separation of closely related chemical compounds. High-Performance Liquid Chromatography (HPLC) is a frequently employed method for the analytical and preparative separation of fluorescein isomers. tamu.edu Reverse-phase HPLC, utilizing a C18 column, can effectively resolve the 5- and 6-carboxyfluorescein isomers, which is a testament to its high resolving power. tamu.edu
For larger-scale separations, column chromatography is often utilized. The separation can be enhanced by derivatizing the isomers to increase the difference in their interaction with the stationary phase. For instance, converting the carboxyfluorescein isomers to their pentafluorophenyl esters or N-hydroxysuccinimide esters can facilitate their separation on a silica (B1680970) gel column. researchgate.netresearchgate.net
| Chromatographic Method | Stationary Phase | Application |
| High-Performance Liquid Chromatography (HPLC) | C18 Reverse-Phase | Analytical and preparative separation of 5- and 6-carboxyfluorescein. tamu.edu |
| Column Chromatography | Silica Gel | Preparative separation of derivatized isomers (e.g., esters). researchgate.netresearchgate.net |
This table highlights common chromatographic techniques used for the separation of fluorescein isomers.
Crystallization Methods for Isomer Separation
Fractional crystallization is a classical yet highly effective method for separating regioisomers of fluorescein derivatives on a larger scale. tamu.eduiscientific.org This technique exploits the subtle differences in the solubility of the isomers in a particular solvent system. The separation is often more efficient when the isomers are converted into derivatives, such as their diacetate or dipivalate forms. iscientific.org
For example, a reported procedure for the separation of 5- and 6-carboxyfluorescein involves the formation of their methanesulfonic acid adducts. tamu.eduthieme-connect.com By carefully selecting the solvent system, such as methanol (B129727)/hexane or ethanol/hexane, one isomer can be selectively crystallized out of the solution, leaving the other isomer enriched in the mother liquor. tamu.eduthieme-connect.com Subsequent recrystallizations of the fractions can yield both isomers in high purity. This method has been demonstrated to be effective for multi-gram scale separations. tamu.edu
Another approach involves the fractional crystallization of the diacetylated derivatives of halogenated fluoresceins, where the 5-bromo isomer can be isolated through repeated recrystallization from acetic anhydride.
Characterization of Isomeric Purity
The synthesis of this compound originates from 4-carboxyphthalic anhydride, which leads to a mixture of two structural isomers: 5-carboxyfluorescein and 6-carboxyfluorescein. Consequently, the subsequent reduction and acetylation steps produce a mixture of this compound and its 6-isomer. The separation of these regioisomers is a critical step to obtain the pure 5-isomer required for specific downstream applications.
Several chromatographic and crystallization techniques are employed to isolate the desired isomer. The separation is often performed on the precursor, 5(6)-carboxyfluorescein, or its diacetate derivative. researchgate.net Flash chromatography is a common method used to separate the isomeric diacetates. iscientific.org Additionally, fractional crystallization has been successfully used to isolate specific isomers from the mixture. researchgate.netiscientific.org
Once the 5-isomer is isolated, its purity is rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the isomeric purity, with commercial standards often requiring ≥95% purity. chemodex.com The structural identity of the isolated this compound is unequivocally confirmed using spectroscopic methods, primarily ¹H-NMR (Proton Nuclear Magnetic Resonance). chemodex.com
| Technique | Purpose | Relevance to this compound |
| Flash Chromatography | Separation | Used to separate the 5- and 6-isomers, typically at the diacetate stage. iscientific.org |
| Fractional Crystallization | Separation | An effective method for isolating the individual regioisomers from the synthetic mixture. researchgate.netiscientific.org |
| High-Performance Liquid Chromatography (HPLC) | Purity Analysis | Quantifies the percentage of the 5-isomer relative to the 6-isomer and other impurities. chemodex.com |
| Nuclear Magnetic Resonance (¹H-NMR) | Structure Elucidation | Confirms the chemical structure and identity of the isolated 5-isomer. chemodex.com |
Advanced Chemical Modifications and Conjugation Chemistry
This compound is a key intermediate, valued not as an end-product but as a versatile building block for a wide array of more complex fluorescent probes and labels. chemodex.com The primary alcohol of the hydroxymethyl group serves as a reactive handle for introducing diverse functionalities.
Conversion to Aminomethylfluorescein Derivatives
A pivotal modification of this compound is its conversion to 5-aminomethylfluorescein. This transformation introduces a primary amine, a highly versatile functional group for subsequent conjugation reactions. The conversion is efficiently achieved through the Mitsunobu reaction. nih.govgoogle.com
In this reaction, the separated this compound isomer is treated with an azodicarboxylate (such as diethyl azodicarboxylate, DEAD), triphenylphosphine, and an imide like dibenzyl imidodicarbonate or phthalimide. nih.govgoogle.com This process converts the alcohol into a protected amine. The protecting groups are subsequently removed in a two-step process: methanolysis to cleave the acetate esters, followed by treatment with HBr in acetic acid to deprotect the amine, yielding 5-aminomethylfluorescein hydrobromide. nih.govacs.org This derivative provides a more nucleophilic amino group compared to aminofluoresceins where the amine is directly attached to the aromatic ring. acs.org
| Reaction Step | Key Reagents | Purpose |
| Mitsunobu Reaction | Diethyl azodicarboxylate, Triphenylphosphine, Dibenzyl imidodicarbonate | Converts the primary hydroxyl group to a diprotected amino group. nih.govgoogle.com |
| Acetate Deprotection | Methanol, DMAP (catalyst) | Removes the acetate groups from the fluorescein core. nih.gov |
| Amine Deprotection | HBr / Acetic Acid | Removes the benzyl carbamate protecting groups to yield the primary amine. nih.gov |
Phosphoramidite (B1245037) Synthesis for Oligonucleotide Labeling
The hydroxymethyl group is an ideal anchor point for synthesizing phosphoramidite reagents, which are essential for the automated, site-specific labeling of synthetic oligonucleotides. datapdf.com Fluorescein-containing phosphoramidites allow the fluorophore to be incorporated at any desired position within a DNA or RNA sequence during solid-phase synthesis. datapdf.comnih.gov
The synthesis involves reacting the 5-hydroxymethylfluorescein, with its phenolic hydroxyls typically protected by base-stable groups like pivaloyl, with a phosphitylating agent. researchgate.net This creates the reactive phosphoramidite moiety. The resulting molecule can then be used in standard oligonucleotide synthesizers to covalently attach the fluorescein dye to the 5' or 3' terminus, or even an internal position, of a growing oligonucleotide chain. datapdf.com
Introduction of Azido and Isothiocyanato Functionalities
The versatility of this compound is further demonstrated by its use as a precursor for introducing bioorthogonal and amine-reactive groups.
Azido Functionality : The azido group is a key component in bioorthogonal "click chemistry," particularly the azide-alkyne cycloaddition. nih.gov 5-Azidofluorescein can be synthesized from 5-aminofluorescein derivatives. iscientific.org The aminomethylfluorescein, derived from this compound, can be converted to an azide (B81097) through diazotization of the amino group followed by substitution with sodium azide. iscientific.org The resulting azidomethyl-fluorescein probe can be efficiently and specifically conjugated to alkyne-modified biomolecules.
Isothiocyanato Functionality : The isothiocyanate group is a widely used functionality for labeling proteins and other biomolecules containing primary amines. iscientific.org Fluorescein isothiocyanate (FITC) reacts with amino groups to form stable thiourea bonds. lumiprobe.com The 5-aminomethylfluorescein derivative serves as a direct precursor for 5-(isothiocyanatomethyl)fluorescein. The reaction of the aminomethyl group with thiophosgene or a related reagent yields the desired isothiocyanate, providing a reactive probe for labeling antibodies, peptides, and other biological molecules. iscientific.orgiscientific.org
Development of Fluorescein-Based Probes with Specific Linkers
The hydroxymethyl group on the 5-position of the fluorescein core is a strategic starting point for the development of sophisticated probes incorporating various linker arms. These linkers, or spacers, can be used to connect the fluorophore to a reactive group or a biomolecule while minimizing steric hindrance and potentially altering the probe's solubility or other properties.
By attaching bifunctional linkers to the hydroxymethyl group, a wide range of terminal functionalities can be introduced. For example, an aminoalkyl or alkyne-tagged linker can be attached to create probes suitable for conventional amide bond formation or click chemistry, respectively. researchgate.net This modular approach allows for the rational design of fluorescein-based sensors and labels tailored for specific biological targets and applications, including fluorescence polarization immunoassays and the detection of single nucleotide polymorphisms (SNPs). researchgate.netacs.org
| Linker Type | Terminal Functionality | Potential Application |
| Aminoalkyl | Amine (-NH₂) | Peptide synthesis, NHS-ester conjugation |
| Alkynyl | Alkyne (-C≡CH) | Bioorthogonal click chemistry |
| Carboxyalkyl | Carboxylic Acid (-COOH) | Amide bond formation with amines |
| Maleimidoalkyl | Maleimide | Covalent labeling of thiols (e.g., on proteins) |
Biochemical and Cellular Interaction Mechanisms of 5 Hydroxymethylfluorescein Diacetate
Enzymatic Biotransformation Pathways
The conversion of the non-fluorescent 5-Hydroxymethylfluorescein diacetate to its fluorescent counterpart, 5-Hydroxymethylfluorescein, is a critical step mediated by intracellular enzymes. This biotransformation is essential for the generation of the fluorescent signal that allows for the visualization and quantification of cellular processes.
Intracellular Esterase-Mediated Deacetylation
Once inside the cell, this compound serves as a substrate for non-specific intracellular esterases. These enzymes catalyze the hydrolysis of the two acetate (B1210297) ester bonds, a process known as deacetylation. This enzymatic action removes the acetate groups, leading to the formation of 5-Hydroxymethylfluorescein, which is a highly fluorescent molecule. The fluorescence is generated because the removal of the acetate groups restores the conjugated system of the fluorescein (B123965) core structure, which is responsible for its light-absorbing and emitting properties. This enzymatic conversion is a hallmark of viable cells with intact metabolic activity, as the esterase activity is dependent on a functional cellular machinery.
Kinetics and Substrate Specificity of Esterase Activity
The kinetics of the deacetylation of fluorescein diacetates by intracellular esterases can be described by different models depending on the specific substrate and cellular context. For instance, the hydrolysis of fluorescein diacetate (FDA) in cell extracts has been shown to follow first-order reaction kinetics. In contrast, the hydrolysis of 5-(and 6-)carboxyfluorescein diacetate (cFDA) is better described by Michaelis-Menten kinetics. asm.orgresearchgate.net
While specific kinetic parameters for this compound are not extensively documented, the data from analogous compounds provide valuable insights. The substrate specificity of intracellular esterases is broad, allowing them to act on a variety of fluorescein-based esters. However, the presence of different functional groups on the fluorescein molecule can influence the rate of hydrolysis. The hydroxymethyl group in this compound may affect the binding affinity of the substrate to the active site of the esterases, thereby influencing the kinetic parameters.
Kinetic Parameters of Esterase-Mediated Hydrolysis of Fluorescein Diacetate Analogs
| Substrate | Kinetic Model | Vmax (nmol·min⁻¹·mg of protein⁻¹) | Km (mM) | Rate Constant (k) (s⁻¹) | Reference |
|---|---|---|---|---|---|
| Fluorescein Diacetate (FDA) | First-Order | N/A | N/A | 0.33 | asm.orgresearchgate.net |
| 5-(and 6-)carboxyfluorescein diacetate (cFDA) | Michaelis-Menten | 12.3 | 0.29 | N/A | asm.orgresearchgate.net |
Influence of Cellular Microenvironment on Hydrolysis
The enzymatic activity of intracellular esterases is sensitive to the conditions of the cellular microenvironment. Key factors that can influence the rate of hydrolysis of this compound include intracellular pH and temperature. Esterases generally exhibit optimal activity within a specific pH range, typically around neutral pH (7.0-8.0). Deviations from this optimal pH can lead to a decrease in enzyme activity and, consequently, a reduction in the rate of fluorescent product formation. For example, studies on fluorescein diacetate hydrolysis have shown that the activity of hydrolyzing enzymes is highest at a pH between 7 and 8. The temperature also plays a crucial role, with enzymatic reactions generally having an optimal temperature at which they proceed at the maximum rate.
Membrane Permeability and Intracellular Accumulation Dynamics
The ability of this compound to enter cells and for its fluorescent product to be retained are critical for its function as a cellular probe. These processes are governed by the principles of membrane transport and the physicochemical properties of the molecules involved.
Passive Diffusion Across Biological Membranes
This compound is a lipophilic molecule due to the presence of the two acetate groups. This property allows it to readily cross the lipid bilayer of the cell membrane via passive diffusion. The uptake rate of similar prefluorochromes has been shown to be directly proportional to their concentration, which is characteristic of a passive diffusion process. asm.orgresearchgate.net The movement of the molecule across the membrane does not require a specific transport protein and is driven by the concentration gradient between the extracellular and intracellular environments.
Permeability Data for a Fluorescein Diacetate Analog
| Compound | Permeability Coefficient (m·s⁻¹) | Reference |
|---|---|---|
| 5-(and 6-)carboxyfluorescein diacetate (cFDA) | 1.3 x 10⁻⁸ | asm.orgresearchgate.net |
Factors Governing Intracellular Retention of Fluorescent Products
Once this compound is hydrolyzed to 5-Hydroxymethylfluorescein, the resulting fluorescent product is more polar and less membrane-permeable. This change in physicochemical properties leads to its accumulation inside the cell. Several factors contribute to the intracellular retention of the fluorescent product. The increased polarity of 5-Hydroxymethylfluorescein makes it less likely to passively diffuse back out of the cell across the lipid membrane.
Modeling of Cellular Uptake and Efflux of this compound Remains an Area for Future Investigation
Despite a thorough review of available scientific literature, specific mathematical or computational models detailing the cellular uptake and efflux of this compound could not be identified. The existing body of research primarily focuses on the application of this compound as a fluorescent probe and its enzymatic conversion within the cell, rather than the kinetic and mechanistic modeling of its transport across the cell membrane.
While general principles of cellular transport, such as passive diffusion for non-polar molecules and the involvement of efflux pumps for certain xenobiotics, are well-established, specific models quantifying these processes for this compound are not publicly available. Research into the cellular biophysics of other molecules often employs mathematical models to describe transport phenomena. diva-portal.org These models can involve reaction-diffusion equations and simulations of interactions with cellular components like membrane proteins. diva-portal.org However, the application of such detailed modeling to this compound has not been documented in the accessible literature.
Therefore, the development of predictive models for the cellular uptake and efflux of this compound represents a significant area for future research. Such models would be invaluable for a more precise understanding of its intracellular concentration dynamics and for optimizing its use in various cellular assays.
Applications of 5 Hydroxymethylfluorescein Diacetate in Biological Research Assays
Methodologies for Assessing Cellular Viability and Metabolic State
The assessment of cellular health is fundamental in many areas of biological research. 5-HMFDA provides a dynamic method to probe cellular functions related to metabolic activity and structural integrity.
Quantification of Enzymatic Activity in Live Cells
Research has demonstrated that assays based on fluorescein (B123965) diacetate derivatives can be used to monitor real-time catalytic activity inside living cells, providing valuable insights that may differ from in vitro measurements. nih.govnih.govelsevierpure.com This technique is sensitive enough to detect variations in metabolic activity across a cell population and can be adapted for use in various platforms, including fluorescence microscopy and flow cytometry. nih.gov
Application in Microbial Population Activity Assessment
The principle of esterase-catalyzed hydrolysis of fluorescein diacetate and its derivatives is broadly applicable to microbial populations, including bacteria and fungi. researchgate.net The hydrolysis of these compounds has been established as a simple, rapid, and sensitive method for measuring the total microbial activity in environmental samples like soil and litter. researchgate.netijcmas.comnih.gov The assay is not specific to a single enzyme but rather reflects the activity of a broad range of hydrolytic enzymes, such as lipases, proteases, and esterases, providing an integrated measure of the catabolic potential of the microbial community. ijcmas.com
The amount of fluorescein generated over a specific incubation period can be quantified spectrophotometrically, and this measurement correlates well with other indicators of microbial activity, such as respiration rates and biomass. researchgate.netmdpi.com This makes the assay a powerful tool for:
Assessing the health and biological activity of soil ecosystems. ijcmas.comnih.gov
Monitoring the physiological state of immobilized bacterial cells in bioreactors. mdpi.com
Evaluating the impact of environmental contaminants on microbial communities. nih.gov
Table 1: Research Findings on Microbial Activity using Fluorescein Diacetate Hydrolysis
| Microbial System | Key Finding | Reference |
|---|---|---|
| Soil and Litter Microorganisms | FDA hydrolysis rates correlated strongly with microbial respiration, indicating it is a reliable measure of overall metabolic activity. | researchgate.net |
| Immobilized Bacterial Biofilms | The assay sensitively detected changes in the physiological state of bacteria during biofilm formation, showing a decrease in enzymatic activity as cells invested energy in producing extracellular polymeric substances (EPS). | mdpi.com |
| Floodplain Sediments | FDA enzymatic activity was used to assess the toxic effects of heavy metal contamination, revealing that microbial activity is influenced by both contaminant concentrations and soil properties. | nih.gov |
Assessment of Membrane Integrity in Cultured Cells
An intact plasma membrane is a hallmark of a viable cell. The 5-HMFDA assay indirectly but effectively assesses membrane integrity. nih.gov While the unhydrolyzed 5-HMFDA molecule is membrane-permeant, the resulting fluorescent product, 5-Hydroxymethylfluorescein, is a polar molecule that cannot easily cross the lipid bilayer. researchgate.net Consequently, the fluorescent signal is retained and accumulates only within cells that have an intact, functional membrane. nih.govnih.gov
If a cell's membrane is compromised, as occurs during necrosis or late-stage apoptosis, it cannot retain the hydrolyzed dye, and the fluorescent signal will be weak or absent. nih.gov This "dye exclusion" principle is a cornerstone of viability assays. Often, this method is used in conjunction with a counterstain for dead cells, such as propidium (B1200493) iodide, which can only enter cells with damaged membranes. nih.gov The combination allows for the simultaneous quantification of live (green fluorescence) and dead (red fluorescence) cells in a population. This dual-staining approach is widely used in flow cytometry and fluorescence microscopy to obtain robust cell viability data. nih.govnih.gov
Fluorescent Labeling and Tracing in Biological Systems
Beyond its use as a viability indicator, the chemical structure of 5-Hydroxymethylfluorescein, particularly its hydroxymethyl group (-CH₂OH), provides a reactive handle for covalent conjugation to various biomolecules. This allows it to be used as a stable fluorescent label for tracking and detection purposes.
Labeling of Oligonucleotides and Nucleic Acids for Genetic Analysis
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, used as probes in applications like real-time PCR, fluorescence in situ hybridization (FISH), and DNA sequencing. bioacts.com The hydroxymethyl group on 5-Hydroxymethylfluorescein can be chemically modified to create a phosphoramidite (B1245037) derivative. This derivative can then be incorporated directly into an oligonucleotide chain during automated solid-phase synthesis. atdbio.com This allows for precise, site-specific labeling of a nucleic acid probe at the 5' end, 3' end, or an internal position. bioacts.comatdbio.com
Alternatively, post-synthetic labeling strategies can be employed. The hydroxymethyl group can be converted into other reactive functionalities that can then be coupled to a modified oligonucleotide containing a complementary reactive group, such as an amine or a thiol. bioacts.comnih.gov Once conjugated, the stable, bright fluorescence of the fluorescein moiety allows for sensitive detection of the target nucleic acid sequence.
Table 2: Common Methods for Fluorescent Labeling of Oligonucleotides
| Labeling Strategy | Description | Key Feature |
|---|---|---|
| Direct Synthesis | A fluorescent dye is modified into a phosphoramidite and incorporated into the oligonucleotide during solid-phase chemical synthesis. | Allows for precise, site-specific placement of the label. atdbio.com |
| Post-Synthetic Conjugation | An oligonucleotide is first synthesized with a reactive functional group (e.g., an amine). A reactive derivative of the fluorescent dye (e.g., an NHS-ester) is then chemically linked to the oligonucleotide in a separate reaction. | Useful for dyes that are not stable under the conditions of oligonucleotide synthesis and deprotection. bioacts.com |
Conjugation to Peptides and Proteins for Molecular Studies
The covalent labeling of peptides and proteins with fluorescent dyes is crucial for studying their localization, interactions, and function. While the hydroxymethyl group of 5-Hydroxymethylfluorescein is not directly reactive with the common functional groups on proteins (e.g., amines on lysine residues), it serves as a precursor for creating reactive derivatives. nih.gov
For example, the hydroxymethyl group can be converted to an amine, which can then be targeted by amine-reactive dyes or used for further modification. nih.gov More commonly, the molecule can be synthesized into derivatives containing highly reactive groups such as:
N-hydroxysuccinimidyl (NHS) esters: These react efficiently with primary amines on proteins (e.g., the N-terminus and lysine side chains) to form stable amide bonds. interchim.com
Isothiocyanates: These also react with primary amines to form thiourea linkages.
By using these chemical strategies, 5-Hydroxymethylfluorescein can be stably conjugated to antibodies for use in immunoassays, to specific proteins for cellular tracking experiments, or to peptides for binding studies. The choice of conjugation chemistry depends on the specific biomolecule and the desired site of labeling.
Use in Bioimaging and Reporter Systems
5-Hydroxymethylfluorescein diacetate serves as a crucial intermediate in the synthesis of more complex fluorescent dyes and probes for bioimaging. chemodex.com In its own right, it functions as a cell-permeable probe. The two acetate (B1210297) groups render the molecule lipophilic and non-fluorescent, allowing it to readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, releasing the parent molecule, 5-hydroxymethylfluorescein. This enzymatic activation restores the molecule's fluorescence and, due to the increased polarity from the hydroxyl groups, traps the fluorescent product within the cell.
This intracellular trapping mechanism makes it a useful tool for cell tracking and viability assays. Live cells with active esterases will fluoresce, while dead or membrane-compromised cells will not retain the dye or will be unable to perform the enzymatic conversion, thus remaining non-fluorescent. The hydroxymethyl group at the 5-position offers a site for further chemical modification, enabling its use as a building block for creating more sophisticated reporter molecules tailored for specific biological targets. chemodex.com
Development of Specialized Fluorescent Probes
Enzyme Substrate Analogues for Protease and Hydrolase Activity
This compound is a prime example of a fluorogenic substrate for a specific class of hydrolases, namely intracellular esterases. The diacetate form of the molecule is essentially a "caged" fluorophore, where the fluorescence is quenched. nih.gov When it enters a cell, esterases recognize the ester linkages and hydrolyze the acetate groups. nih.gov This enzymatic cleavage releases the fluorescent 5-hydroxymethylfluorescein, leading to a significant increase in fluorescence intensity.
This "turn-on" mechanism allows researchers to quantify intracellular esterase activity and assess cell viability, as this activity is a hallmark of metabolically active cells. nih.gov While not a direct substrate for proteases, the principle of using enzymatic cleavage to un-cage a fluorescent molecule is a foundational concept in the design of more complex enzyme substrates. For instance, a fluorescein molecule could be linked via a specific peptide sequence recognized by a target protease; cleavage of the peptide would then release the fluorophore, signaling protease activity. The utility of diacetate derivatives like this compound is a well-established method for monitoring general enzymatic activity within bacteria and other cell types. nih.gov
pH-Sensitive Probes for Intracellular Monitoring
The fluorescence of the fluorescein core is inherently sensitive to pH. nih.gov After this compound enters the cell and is cleaved by esterases to 5-hydroxymethylfluorescein, the resulting molecule exhibits the pH-dependent spectral properties characteristic of fluorescein derivatives. The fluorescence intensity of the anionic form of fluorescein is much higher than that of the neutral form. The equilibrium between these forms is governed by the surrounding proton concentration, making it an effective indicator for monitoring intracellular pH (pHi). nih.gov
Generally, the fluorescence of these probes increases with rising pH in the physiological range. thermofisher.comaatbio.com The pKa of the fluorescein core is approximately 6.4, which makes it particularly well-suited for measuring pH changes in the cytosol, which is typically maintained between pH 6.8 and 7.4. aatbio.com The use of a diacetate derivative ensures that the probe is delivered into the cytoplasm, where it can report on the pH of that specific compartment. nih.gov
Table 2: Properties of Fluorescein-based pH Indicators
| Indicator | Form | pKa | Optimal pH Range | Key Feature |
| Fluorescein | Anion/Neutral | ~6.4 | 6.0 - 7.5 | Core pH-sensitive fluorophore |
| Carboxyfluorescein diacetate (CFDA) | Diacetate Ester | ~6.5 | 6.0 - 7.5 | Cell-permeant; better intracellular retention due to carboxyl group nih.gov |
| BCECF, AM | Acetoxymethyl Ester | ~6.98 | 6.5 - 7.5 | Most widely used for cytosolic pH; dual-excitation ratiometric measurements aatbio.com |
| 5-Hydroxymethylfluorescein (post-deacetylation) | Anion/Neutral | ~6.4 (inferred) | 6.0 - 7.5 | pH-sensitive fluorescence following intracellular activation |
Application in Sol-Gel Nanoprobes for Intracellular Monitoring
There is currently no significant research available detailing the specific application of this compound within sol-gel nanoprobes for intracellular monitoring. While fluorescent dyes are often encapsulated in silica (B1680970) nanoparticles to create robust sensors, specific studies employing this particular compound for this purpose are not documented in available scientific literature. The development of such nanoprobes typically involves embedding pH-sensitive dyes into a protective silica matrix to prevent photobleaching and interference from cellular components. nih.gov
Analytical Techniques and Methodological Considerations in 5 Hydroxymethylfluorescein Diacetate Research
Spectroscopic Analysis of Fluorescence Output
Spectroscopic methods form the cornerstone of 5-HMFDA research, enabling the precise measurement and characterization of its fluorescent properties upon enzymatic conversion.
Measurement of Fluorescence Intensity
The fundamental principle behind the use of 5-HMFDA is its conversion from a non-fluorescent molecule to the highly fluorescent 5-hydroxymethylfluorescein (5-HMF) by intracellular esterases. wikipedia.orgaatbio.com The measurement of the resulting fluorescence intensity is a direct indicator of enzymatic activity and, by extension, cell viability. wikipedia.orgbmglabtech.com
Fluorescence intensity is typically quantified using a spectrofluorometer or a fluorescence microplate reader. wikipedia.orgbmglabtech.com The intensity of the emitted light is directly proportional to the concentration of the excited fluorophore, in this case, 5-HMF. bmglabtech.com It's important to note that the fluorescence intensity of cells labeled with fluorescein (B123965) diacetate (FDA) and its derivatives can vary significantly between different cell lines and strains, likely due to variations in intracellular esterase activity. aatbio.com Factors such as photobleaching and dye leakage can also affect fluorescence stability and intensity measurements over time. nih.gov
Table 1: Factors Influencing Fluorescence Intensity Measurements
| Factor | Description | Potential Impact |
| Intracellular Esterase Activity | The rate at which 5-HMFDA is hydrolyzed to the fluorescent 5-HMF. | Higher activity leads to a stronger fluorescent signal. |
| Cell Membrane Integrity | Intact membranes are required to retain the fluorescent product. | Compromised membranes result in leakage and reduced fluorescence. aatbio.com |
| Photobleaching | The irreversible photochemical destruction of the fluorophore upon light exposure. | Can lead to a rapid decrease in fluorescence intensity during imaging. nih.gov |
| Dye Leakage | The passive diffusion of the fluorescent product out of the cell. | Results in a diminished intracellular signal over time. nih.gov |
| pH of the Environment | The fluorescence of fluorescein derivatives can be pH-sensitive. | Changes in intracellular or extracellular pH can alter fluorescence output. |
Excitation and Emission Spectral Analysis in Biological Contexts
Understanding the excitation and emission spectra of the hydrolyzed product, 5-HMF, is critical for accurate detection and analysis in biological samples. Upon hydrolysis, the resulting fluorescein derivative typically exhibits a maximum excitation wavelength around 490 nm and a maximum emission wavelength around 526 nm. sigmaaldrich.com For similar compounds like 5-(and 6)-Carboxyfluorescein diacetate (CFDA), the excitation and emission maxima are reported to be around 498 nm and 517 nm, respectively. aatbio.com These spectral properties are essential for selecting the appropriate filters and settings on fluorescence microscopes and flow cytometers to maximize signal detection and minimize background noise. fluorofinder.com
In biological contexts, the local environment can influence the spectral properties of the fluorophore. Therefore, it is crucial to characterize the excitation and emission spectra under experimental conditions that mimic the intracellular environment as closely as possible.
Quantification of Hydrolytic Products
Quantifying the products of 5-HMFDA hydrolysis, namely 5-HMF and acetate (B1210297), provides a direct measure of enzymatic activity. Spectrophotometric methods are commonly employed for this purpose. nih.govresearchgate.net The concentration of the fluorescent product, fluorescein or its derivatives, can be determined by measuring the absorbance at its maximum absorption wavelength, which is typically around 490 nm. mdpi.com
The rate of hydrolysis can be influenced by various factors, including pH. For instance, studies on fluorescein diacetate hydrolysis have shown that the hydrolytic activity increases with an increase in the pH of the buffer, with maximum activity observed around pH 7.4–7.6. mdpi.com The kinetics of hydrolysis can also be studied; for example, the hydrolysis of FDA in cell extracts has been described by first-order reaction kinetics. nih.gov
Flow Cytometry Applications
Flow cytometry is a powerful technique that allows for the rapid, high-throughput analysis of individual cells within a population. aatbio.com When combined with fluorescent probes like 5-HMFDA, it becomes an invaluable tool for assessing cellular characteristics.
Cellular Staining and Population Analysis
5-HMFDA and its analogs are cell-permeant and non-fluorescent until they are hydrolyzed by intracellular esterases, leading to the accumulation of a fluorescent product within viable cells. aatbio.combiotium.com This principle is widely used for cellular staining in flow cytometry to identify and quantify viable cells in a heterogeneous population. aatbio.com The fluorescent signal is retained only in cells with intact membranes, effectively distinguishing them from dead cells with compromised membranes. aatbio.com
This technique has been applied in various research areas, including the assessment of cell viability in cryopreserved chondrocytes and the evaluation of sarcoma necrosis after chemotherapy. nih.gov However, the effectiveness of these stains can vary between different cell types. For example, in a study of 24 phytoplankton species, fluorescein diacetate (FDA) provided accurate live/dead discrimination for only a subset of the species tested. nih.gov
Table 2: Applications of 5-HMFDA Analogs in Flow Cytometry
| Application | Cell Type | Key Finding | Reference |
| Cell Viability Assessment | Chondrocytes, Sarcoma Cells | FDA accurately reflects cell survival after physical injury but may underestimate the effects of chemotherapy in vitro. | nih.gov |
| Live/Dead Discrimination | Phytoplankton | FDA and FDA+CMFDA gave acceptably accurate results for only 8-10 out of 24 species. | nih.govresearchgate.net |
| Cell Growth Measurement | Keratinocytes | 5-carboxyfluorescein diacetate (CFDA) assay was found to be an accurate and reliable method for quantifying cell growth. | nih.gov |
| Cell Tracking | Various | Carboxyfluorescein diacetate succinimidyl ester (CFSE) is used for in vivo cell tracking and proliferation studies. | fluorofinder.com |
Distinguishing Cell States Based on Fluorescence
The intensity of fluorescence from the hydrolyzed product of 5-HMFDA can be used to distinguish between different cellular states. A bright fluorescent signal is indicative of high esterase activity and an intact cell membrane, which are hallmarks of a viable, metabolically active cell. wikipedia.orginterchim.fr Conversely, a lack of fluorescence suggests either a compromised cell membrane that cannot retain the dye or a lack of enzymatic activity, both of which are characteristic of dead or dying cells. aatbio.com
Flow cytometry can measure the fluorescence intensity of individual cells, allowing for the creation of histograms that depict the distribution of fluorescence within a cell population. nih.gov This enables researchers to quantify the proportions of live, dead, and sometimes, intermediate or damaged cell populations. The technique is sensitive enough to detect changes in cell viability following exposure to various stimuli, such as physical injury or chemical treatments. nih.gov
Chromatographic and Separation Techniques
Chromatographic methods are indispensable tools in the quality control and application of 5-Hydroxymethylfluorescein diacetate, ensuring the purity of the compound and enabling the real-time monitoring of enzymatic reactions.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Commercial suppliers of this reagent typically specify a purity of ≥95%, as determined by HPLC. chemodex.com This level of purity is crucial for obtaining accurate and reproducible results in enzymatic assays, as impurities can interfere with the reaction kinetics or contribute to background fluorescence.
The HPLC analysis of fluorescein derivatives often employs reversed-phase columns with gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate or triethylammonium (B8662869) acetate) and an organic solvent (typically acetonitrile (B52724) or methanol). Detection is commonly performed using a UV-Vis detector, monitoring at a wavelength where both the diacetate form and the hydrolyzed fluorescein product exhibit strong absorbance.
A key consideration in the HPLC analysis of fluorescein derivatives is the potential for the presence of isomers. The synthesis of 5-Hydroxymethylfluorescein can also yield the 6-isomer. While the diacetate derivatives of these isomers may exhibit similar chromatographic behavior, their complete separation is often achievable with optimized HPLC conditions, including the choice of stationary phase, mobile phase composition, and gradient profile. The separation and quantification of these isomers are vital for applications where isomeric purity is a critical parameter.
Table 1: Representative HPLC Parameters for Analysis of Fluorescein Derivatives
| Parameter | Typical Conditions |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 0.1 M triethylammonium acetate, pH 7.0) |
| Mobile Phase B | Acetonitrile or Methanol (B129727) |
| Gradient | Linear gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at ~280 nm or fluorescence detection |
| Injection Volume | 10-20 µL |
Note: These are general parameters and require optimization for the specific analysis of this compound.
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of enzymatic hydrolysis of this compound. This technique allows for the qualitative assessment of the conversion of the non-fluorescent substrate to its fluorescent product, 5-Hydroxymethylfluorescein.
In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a suitable mobile phase, which is chosen to effectively separate the less polar diacetate substrate from the more polar hydrolyzed product. A common solvent system for the separation of fluorescein derivatives is a mixture of a non-polar solvent (such as chloroform (B151607) or dichloromethane) and a polar solvent (such as methanol or ethyl acetate).
After development, the TLC plate is visualized under UV light. The unreacted this compound will appear as a dark spot (due to quenching of the fluorescent indicator on the plate), while the fluorescent product, 5-Hydroxymethylfluorescein, will be visible as a bright fluorescent spot. The relative intensities of these spots provide a semi-quantitative measure of the reaction's progress over time. This technique is particularly useful for optimizing reaction conditions before moving to more quantitative methods like HPLC or spectrophotometry. nih.gov
Table 2: General TLC Parameters for Monitoring Hydrolysis of Fluorescein Diacetates
| Parameter | Typical Conditions |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Chloroform:Methanol (e.g., 9:1 v/v) or Ethyl acetate:Hexane (e.g., 1:1 v/v) |
| Visualization | UV light (254 nm for quenching, 365 nm for fluorescence) |
Note: The optimal mobile phase composition may vary and should be determined empirically.
Optimization of Experimental Conditions for Assay Performance
The enzymatic hydrolysis of this compound is influenced by several experimental parameters. Careful optimization of these conditions is paramount for achieving maximal assay sensitivity and reproducibility.
The choice of buffer and its pH are critical factors that directly impact enzyme activity. Esterases, the class of enzymes that hydrolyze this compound, exhibit optimal activity within a specific pH range, typically between 7 and 8. mdpi.com For instance, studies on the enzymatic hydrolysis of the related compound, fluorescein diacetate (FDA), have shown that maximum activity is often observed around pH 7.4-7.6. mdpi.com Deviations from the optimal pH can lead to a significant decrease in the rate of hydrolysis due to changes in the ionization state of amino acid residues in the enzyme's active site.
Commonly used buffers for esterase assays include phosphate-buffered saline (PBS) and Tris-HCl. It is important to select a buffer system that not only maintains the desired pH but also does not interfere with the enzymatic reaction or the fluorescence of the product. It is also crucial to consider that abiotic hydrolysis of the diacetate can occur at higher pH values, leading to increased background signal. mdpi.com Therefore, the chosen pH should represent a compromise between maximizing enzymatic activity and minimizing non-enzymatic hydrolysis.
Table 3: Effect of pH on the Relative Enzymatic Hydrolysis Rate of Fluorescein Diacetate
| pH | Relative Hydrolysis Rate (%) |
| 6.8 | ~40-50 |
| 7.0 | ~60-70 |
| 7.2 | ~80-90 |
| 7.4 | ~95-100 |
| 7.6 | ~95-100 |
| 7.8 | ~85-95 |
| 8.0 | ~70-80 |
Data adapted from studies on fluorescein diacetate hydrolysis and may serve as a guide for this compound. mdpi.com
The temperature and duration of the incubation period, as well as the concentration of this compound, are key parameters that must be optimized. Most esterase assays are performed at a constant temperature, often between 25°C and 37°C, to ensure consistent reaction rates. nih.gov The incubation time should be selected to ensure that the reaction proceeds within the linear range, where the rate of product formation is proportional to the enzyme concentration. This is typically determined by performing a time-course experiment.
The substrate concentration should ideally be at or near saturation to ensure that the reaction follows Michaelis-Menten kinetics and the rate is limited by the enzyme concentration rather than the substrate availability. However, high concentrations of the substrate can sometimes lead to substrate inhibition. Therefore, it is advisable to determine the optimal substrate concentration by performing a substrate titration experiment. The enzymatic hydrolysis of fluorescein diacetate has been shown to follow Michaelis-Menten kinetics, and similar behavior is expected for this compound. researchgate.net
Table 4: Key Incubation Parameters for Optimization
| Parameter | Considerations for Optimization |
| Temperature | Maintain a constant and optimal temperature for the specific enzyme (e.g., 25°C, 30°C, or 37°C). |
| Incubation Time | Determine the linear range of the reaction by measuring product formation at multiple time points. |
| Substrate Concentration | Perform a titration to find the concentration that yields the maximal reaction velocity without causing substrate inhibition. |
A significant challenge in fluorescence-based assays is the presence of background fluorescence, which can originate from various sources, including the assay components, the biological matrix, and non-enzymatic hydrolysis of the substrate. nih.gov To minimize background fluorescence, it is essential to use high-purity reagents and solvents. Additionally, performing control experiments, such as a reaction mixture without the enzyme or without the substrate, can help to quantify and subtract the background signal. In some cases, the use of red-shifted fluorophores can help to avoid the blue-green autofluorescence inherent in many biological samples. bmglabtech.com
Photobleaching, the irreversible photochemical destruction of the fluorescent product upon exposure to light, can lead to a decrease in the fluorescence signal over time and introduce inaccuracies in measurements. thermofisher.com To mitigate photobleaching, it is advisable to minimize the exposure of the samples to the excitation light source. This can be achieved by using the lowest possible excitation intensity and the shortest possible exposure times. news-medical.net The use of antifade reagents in the assay buffer can also help to reduce the rate of photobleaching. emsdiasum.com Additionally, creating a photobleaching curve by measuring the fluorescence decay of a standard solution of the product under the same illumination conditions can allow for the correction of the experimental data. thermofisher.com
Table 5: Strategies to Minimize Background Fluorescence and Photobleaching
| Issue | Mitigation Strategy |
| Background Fluorescence | - Use high-purity reagents and solvents. - Run appropriate controls (no enzyme, no substrate). - Consider using red-shifted dyes if autofluorescence is high. bmglabtech.com - Optimize the pH to minimize abiotic hydrolysis. mdpi.com |
| Photobleaching | - Minimize exposure to excitation light. news-medical.net - Use the lowest effective excitation intensity. - Incorporate antifade reagents into the assay buffer. emsdiasum.com - Generate a photobleaching curve for data correction. thermofisher.com |
Future Directions and Emerging Research Avenues for 5 Hydroxymethylfluorescein Diacetate
Design of Novel 5-Hydroxymethylfluorescein Diacetate-Based Conjugates with Enhanced Properties
The foundational structure of this compound serves as a versatile scaffold for the development of sophisticated bioconjugates with tailored functionalities. The hydroxymethyl group at the 5-position is a key reactive handle, enabling the attachment of a wide array of molecules to create probes with enhanced properties for specific biological investigations.
A primary area of development is the synthesis of enzyme-activated probes. nih.govnih.gov These probes are designed to be non-fluorescent or to emit light at a specific wavelength until they interact with a target enzyme. The enzyme cleaves a specific linker attached to the hydroxymethyl group, leading to the release of the fluorescein (B123965) fluorophore and a detectable change in fluorescence. This "turn-on" mechanism provides high signal-to-noise ratios, making these probes exceptionally sensitive for detecting enzymatic activity in complex biological environments. nih.gov For instance, conjugating a substrate specific to a particular protease or phosphatase to this compound can yield probes for monitoring the activity of these enzymes, which are often dysregulated in disease states.
Another promising direction is the creation of conjugates for targeted imaging and therapy. By attaching targeting ligands such as antibodies, peptides, or small molecules to the hydroxymethyl group, the resulting fluorescent conjugate can be directed to specific cell types or tissues. This approach is particularly valuable in oncology for visualizing tumors and for targeted drug delivery. The diacetate groups on the fluorescein core enhance cell permeability, facilitating the entry of these conjugates into living cells.
Furthermore, the photophysical properties of this compound can be fine-tuned through chemical modification. nih.gov The synthesis of derivatives with altered absorption and emission spectra, improved photostability, and increased quantum yields is an active area of research. These modifications can lead to brighter and more robust probes suitable for long-term imaging experiments and for multiplexing with other fluorophores.
| Property Enhancement | Design Strategy | Potential Application |
| Enzyme Activation | Conjugation of an enzyme-specific substrate to the hydroxymethyl group. | High-sensitivity detection of enzyme activity in vitro and in vivo. |
| Targeted Delivery | Attachment of cell- or tissue-specific ligands (e.g., antibodies, peptides). | Targeted imaging of cancer cells, monitoring of specific cellular processes. |
| Improved Photophysics | Chemical modification of the fluorescein core to alter spectral properties. | Brighter, more photostable probes for advanced microscopy and multiplexing. |
Integration with Advanced Sensing Platforms and Biosensors
The unique chemical and photophysical characteristics of this compound make it a compelling candidate for integration into a variety of advanced sensing platforms and biosensors. Its ability to be readily functionalized allows for its incorporation into systems designed for the detection of a wide range of analytes, from metal ions to biomolecules.
One significant area of application is in the development of Förster Resonance Energy Transfer (FRET)-based sensors. utexas.edunih.govnih.govresearchgate.netaddgene.org In a FRET sensor, this compound can be paired with a suitable acceptor fluorophore. The distance between the donor and acceptor is modulated by the presence of the target analyte, leading to a change in FRET efficiency and a corresponding ratiometric fluorescent signal. This principle can be applied to create sensors for metal ions, where the binding of an ion to a chelating moiety linked to the fluorescein derivative induces a conformational change. utexas.edunih.gov
Nanoparticle-based sensors represent another exciting frontier. This compound can be incorporated into or onto the surface of nanoparticles, such as those made of silica (B1680970) or gold. These nanosensors can offer enhanced stability, biocompatibility, and the potential for multiplexed detection. For example, functionalized nanoparticles carrying this compound could be designed to respond to changes in the intracellular environment, such as pH or the presence of specific enzymes.
The application of this compound is also being explored in the field of electrochemical biosensors. nih.govmdpi.comnih.govrsc.org By immobilizing the molecule or its derivatives onto an electrode surface, changes in the local environment or binding events can be transduced into an electrical signal. This approach can provide a highly sensitive and quantitative detection method for various biomarkers.
Furthermore, the development of probes for super-resolution microscopy is a rapidly advancing field. nih.govjanelia.orgbiotium.comnih.govsigmaaldrich.com While not yet extensively documented for this compound itself, its derivatives could be engineered to possess the photoswitching or photoblinking properties required for techniques like STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy). This would enable the visualization of cellular structures with unprecedented detail.
| Sensing Platform | Integration Strategy | Example Application |
| FRET-Based Sensors | Paired with an acceptor fluorophore, with analyte-induced conformational changes. | Ratiometric detection of metal ions or enzyme activity. |
| Nanoparticle Sensors | Encapsulation within or conjugation to nanoparticles. | Stable and biocompatible sensors for intracellular monitoring. |
| Electrochemical Biosensors | Immobilization on electrode surfaces. | Sensitive and quantitative detection of biomarkers. |
| Super-Resolution Microscopy | Engineering of derivatives with photoswitching properties. | High-resolution imaging of subcellular structures. |
Exploration of New Biological Applications Beyond Current Paradigms
While derivatives of fluorescein are widely used for applications such as cell viability assays and intracellular pH measurements, the unique properties of this compound open the door to a range of novel biological applications. nih.govnih.govaatbio.comthermofisher.comthermofisher.com
A key area of emerging research is the development of probes for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS). thermofisher.comresearchgate.netresearchgate.netnih.govnih.gov These highly reactive molecules play crucial roles in both normal physiology and disease pathogenesis. By designing conjugates of this compound that are selectively oxidized by specific ROS or RNS, researchers can create tools to visualize and quantify these species in living cells with high specificity.
The monitoring of intracellular pH in specific organelles is another area of interest. nih.govnih.govaatbio.comthermofisher.comthermofisher.com The fluorescence of fluorescein is known to be pH-sensitive, and by targeting this compound derivatives to specific subcellular compartments like mitochondria or lysosomes, it is possible to develop probes that report on the pH of these organelles. This information is critical for understanding cellular metabolism and function.
High-throughput screening (HTS) assays are essential for drug discovery. The fluorescent properties of this compound make it an attractive molecule for the development of HTS assays to identify modulators of enzyme activity or other cellular processes. For example, an enzyme-activated probe based on this fluorophore could be used to screen large libraries of compounds for potential inhibitors or activators of a particular enzyme.
Furthermore, the ability to conjugate this compound to biomolecules opens up possibilities for studying protein-protein interactions and protein conformational changes. By labeling specific proteins with this fluorophore, changes in the local environment upon protein binding or conformational shifts can be detected as a change in fluorescence intensity or lifetime.
| New Application Area | Approach | Scientific Value |
| ROS/RNS Detection | Design of probes that are selectively oxidized by specific reactive species. | Understanding the role of oxidative stress in disease. |
| Organelle-Specific pH Sensing | Targeting of pH-sensitive probes to subcellular compartments. | Probing the metabolic state and function of organelles. |
| High-Throughput Screening | Development of fluorescent assays for automated screening platforms. | Accelerating the discovery of new drugs and biological tools. |
| Protein Interaction Studies | Labeling of proteins to monitor changes in their local environment. | Elucidating the dynamics of cellular signaling pathways. |
Advancements in Synthesis and Purification for Specialized Research Demands
Meeting the demands of specialized research applications requires the development of advanced methods for the synthesis and purification of this compound and its derivatives. iscientific.org The ability to produce isomerically pure compounds and to introduce specific functionalities is critical for creating high-performance probes.
A key challenge in the synthesis of 5-substituted fluorescein derivatives is the formation of a mixture of 5- and 6-isomers. researchgate.net Recent advancements in synthetic chemistry have focused on developing methods for the regioselective synthesis of the 5-isomer or for the efficient separation of the two isomers. iscientific.orgresearchgate.net Chromatographic techniques, such as flash chromatography and high-performance liquid chromatography (HPLC), are often employed for the separation of these isomers. iscientific.orgnih.govnih.gov The use of different protecting groups on the carboxyfluorescein precursor can also facilitate the separation process. researchgate.net
The synthesis of functionalized this compound derivatives for specific applications is another important area of research. For example, the introduction of azide (B81097) or alkyne groups onto the molecule allows for its use in "click chemistry" reactions. researchgate.netucj.org.uaresearchgate.net This provides a highly efficient and specific method for conjugating the fluorophore to other molecules, such as biomolecules or nanoparticles. The synthesis of phosphoramidite (B1245037) derivatives of 5-Hydroxymethylfluorescein is another important development, enabling the direct incorporation of the fluorophore into oligonucleotides during solid-phase synthesis. nih.gov
The large-scale synthesis and purification of this compound is also a critical consideration for its broader application in research and diagnostics. Developing cost-effective and scalable synthetic routes is essential for making this versatile building block more widely accessible to the scientific community.
| Advancement Area | Key Methodologies | Impact on Research |
| Isomer Separation | Flash chromatography, HPLC, use of specific protecting groups. iscientific.orgresearchgate.net | Access to isomerically pure probes with well-defined properties. |
| Functionalization | Introduction of reactive groups for click chemistry, synthesis of phosphoramidites. researchgate.netucj.org.uaresearchgate.netnih.govnih.gov | Facile and specific conjugation to a wide range of molecules. |
| Scalable Synthesis | Development of efficient and cost-effective synthetic routes. | Increased availability and affordability for broader research use. |
Q & A
Q. Why might 5-HMF-DA yield inconsistent results in ROS assays, and how should such discrepancies be interpreted?
- Probe cross-reactivity : Residual ROS sensitivity in 5-HMF-DA may cause false-positive signals in high-oxidative environments.
- Resolution : Use ROS-specific probes (e.g., DHE for superoxide or MitoSOX for mitochondrial ROS) alongside 5-HMF-DA. Normalize fluorescence to ROS-independent viability markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
